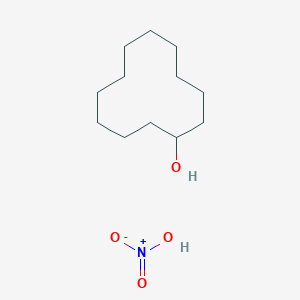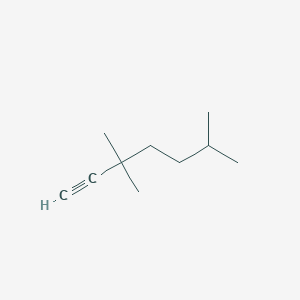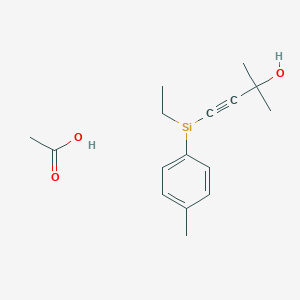
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione is a complex organophosphorus compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a thiaphosphepine ring, which is a seven-membered ring containing both sulfur and phosphorus atoms, along with two phenyl groups and two methyl groups attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the thiaphosphepine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
Applications De Recherche Scientifique
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione include other thiaphosphepine derivatives and organophosphorus compounds with similar structural motifs.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the presence of both sulfur and phosphorus in the ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61157-01-5 |
|---|---|
Formule moléculaire |
C19H19PS2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
4,5-dimethyl-2,7-diphenyl-2-sulfanylidene-3H-1,2λ5-thiaphosphepine |
InChI |
InChI=1S/C19H19PS2/c1-15-13-19(17-9-5-3-6-10-17)22-20(21,14-16(15)2)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 |
Clé InChI |
NMFDKIFTPZDOJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(SP(=S)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)






![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)

![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)


